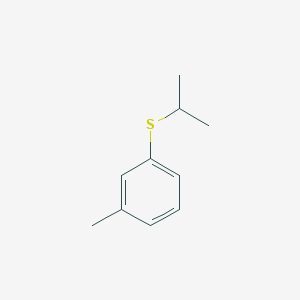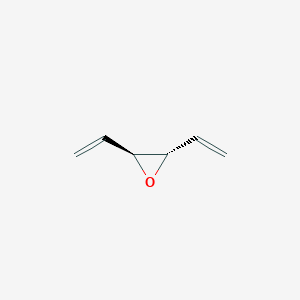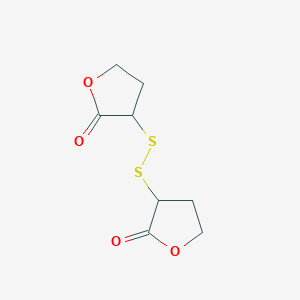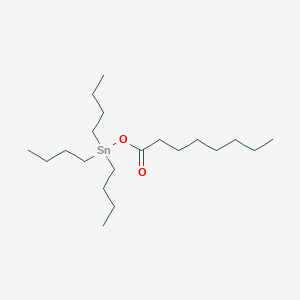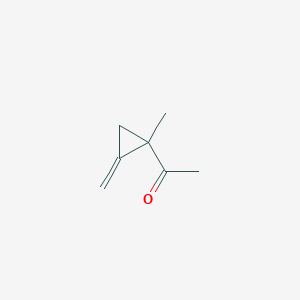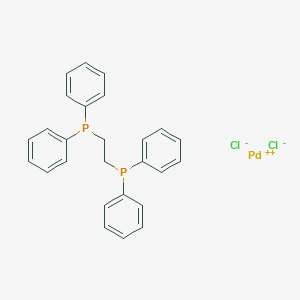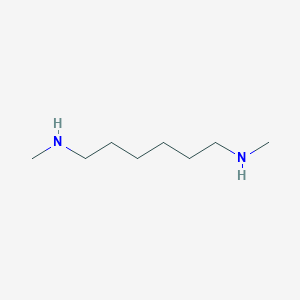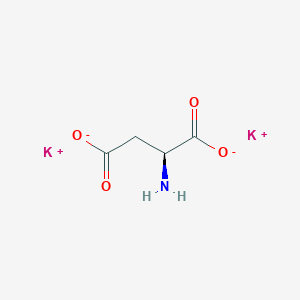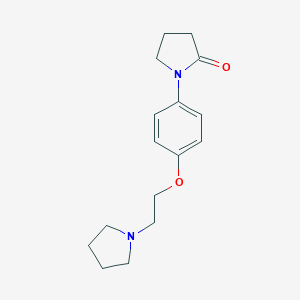
2-Pyrrolidinone, 1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, also known as N-phenylpyrrolidinone (NPP), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPP is a cyclic amide containing a phenyl group and a pyrrolidine ring.
Applications De Recherche Scientifique
NPP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, NPP has been investigated for its ability to act as a prodrug for various drugs, including opioids. In materials science, NPP has been studied for its potential use as a building block for the synthesis of polymers and other materials. In organic electronics, NPP has been investigated for its potential use as a hole-transporting material in organic solar cells.
Mécanisme D'action
The mechanism of action of NPP is not fully understood. However, it is believed that NPP acts as a prodrug for various drugs, including opioids. When NPP is metabolized in the body, it is converted into the active drug. In addition, NPP has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
NPP has been shown to have various biochemical and physiological effects. In animal studies, NPP has been shown to have analgesic effects, which may be due to its ability to act as a prodrug for opioids. In addition, NPP has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
NPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of various materials. However, NPP also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, the mechanism of action of NPP is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of NPP. One potential direction is the further investigation of its potential as a prodrug for various drugs, including opioids. In addition, NPP could be further studied for its potential use as a building block for the synthesis of polymers and other materials. Finally, the antioxidant properties of NPP could be further investigated for their potential therapeutic effects in various diseases.
Méthodes De Synthèse
NPP can be synthesized through a reaction between 1-phenyl-2-pyrrolidinone and 1-(2-bromoethoxy)-4-nitrobenzene. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified through recrystallization.
Propriétés
Numéro CAS |
14053-08-8 |
|---|---|
Nom du produit |
2-Pyrrolidinone, 1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)- |
Formule moléculaire |
C16H22N2O2 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H22N2O2/c19-16-4-3-11-18(16)14-5-7-15(8-6-14)20-13-12-17-9-1-2-10-17/h5-8H,1-4,9-13H2 |
Clé InChI |
ZERNUJININJBQK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N3CCCC3=O |
SMILES canonique |
C1CCN(C1)CCOC2=CC=C(C=C2)N3CCCC3=O |
Autres numéros CAS |
14053-08-8 |
Synonymes |
1-[p-(2-Pyrrolizinoethoxy)phenyl]-2-pyrrolidone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



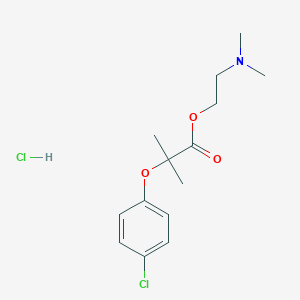

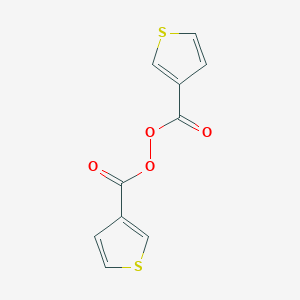
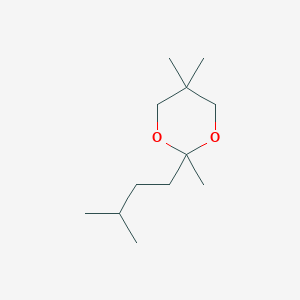
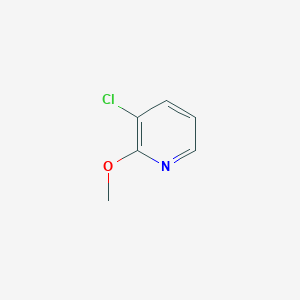
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
